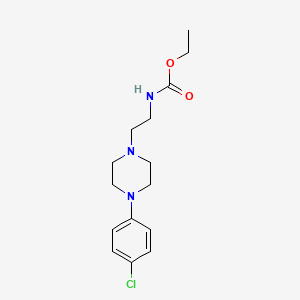

Ethyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate

描述

Ethyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate is a carbamate derivative featuring a 4-(4-chlorophenyl)piperazine moiety linked via an ethyl chain. The compound’s structure combines a carbamate functional group with a piperazine ring substituted with a chlorophenyl group, a configuration often associated with bioactivity in pharmaceuticals and agrochemicals. Piperazine derivatives are widely studied for their pharmacological properties, including receptor modulation (e.g., dopamine, serotonin) and enzyme inhibition . Carbamates, conversely, are known for their stability and versatility in drug design, acting as prodrugs or enzyme inhibitors .

属性

IUPAC Name |

ethyl N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O2/c1-2-21-15(20)17-7-8-18-9-11-19(12-10-18)14-5-3-13(16)4-6-14/h3-6H,2,7-12H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIXAVBQVNYCDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate typically involves the reaction of 4-chlorophenylpiperazine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process may involve the use of larger reactors and more efficient mixing techniques to ensure uniformity and high yield. The product is typically purified using techniques such as recrystallization or chromatography to obtain the desired purity.

化学反应分析

Types of Reactions

Ethyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

科学研究应用

Ethyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and as a building block for the synthesis of other compounds.

作用机制

The mechanism of action of ethyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

相似化合物的比较

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Key Observations:

- Carbamate vs. Ester Linkages : The target compound’s carbamate group may offer greater metabolic stability compared to ester-containing analogs like Cetirizine Ethyl Ester , which is hydrolyzed to its active acid form .

- Heterocyclic Modifications: Compound 5d demonstrates that incorporating rigid heterocycles (e.g., triazine, quinoline) enhances acetylcholinesterase inhibition, suggesting that similar modifications to the target compound could optimize activity .

- Substituent Effects : The 4-chlorophenyl group in the target compound is a common feature in antihistamines (e.g., cetirizine) and enzyme inhibitors, likely contributing to hydrophobic interactions in target binding .

Ethyl Carbamate Derivatives in Agrochemicals

Ethyl carbamates are employed in agrochemicals due to their hydrolytic resistance and bioavailability. For example:

- Fenoxycarb: An insect growth regulator with an ethyl carbamate group, targeting juvenile hormone receptors .

- Desmedipham : A herbicide with a carbamate moiety inhibiting photosynthesis .

生物活性

Ethyl (2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)carbamate is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

The synthesis of this compound typically involves the reaction of 4-chlorophenylpiperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction conditions are usually mild, allowing for high yields and purity through techniques like recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it has shown significant affinity for the dopamine D4 receptor, with an IC50 value as low as 0.057 nM, indicating potent receptor binding . This selectivity is crucial for minimizing side effects associated with less specific compounds.

Table 1: Receptor Affinities of this compound

| Receptor Type | Affinity (IC50) | Selectivity Ratio |

|---|---|---|

| Dopamine D4 | 0.057 nM | >10,000 (D4 vs D2) |

| Serotonin 5-HT1A | Not specified | N/A |

| Adrenergic Alpha1 | Not specified | N/A |

3. Biological Activity and Therapeutic Potential

This compound has been investigated for its potential in treating various neurological disorders due to its dopaminergic activity. Its ability to selectively bind to the D4 receptor suggests that it may be effective in conditions such as schizophrenia and attention-deficit hyperactivity disorder (ADHD).

Case Studies

- Neuropharmacological Studies : In animal models, compounds similar to this compound have demonstrated anxiolytic and antipsychotic effects, supporting its potential therapeutic use .

- Comparative Efficacy : When compared to other piperazine derivatives like aripiprazole and hydroxyzine, this compound exhibits a favorable profile in terms of receptor selectivity and lower side effect profiles .

4. Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other related compounds:

Table 2: Comparison of Piperazine Derivatives

| Compound Name | Primary Use | D4 Affinity (IC50) | Side Effects |

|---|---|---|---|

| Ethyl Carbamate | Antipsychotic | 0.057 nM | Minimal |

| Aripiprazole | Antipsychotic | 0.10 nM | Moderate |

| Hydroxyzine | Anxiolytic | N/A | Sedation |

5. Conclusion

This compound represents a promising candidate for further research into its therapeutic applications in neuropharmacology. Its selective binding to the dopamine D4 receptor positions it as a potential treatment for various psychiatric conditions while minimizing adverse effects commonly associated with less selective agents.

Future research should focus on clinical trials to validate these findings and explore the full therapeutic potential of this compound in diverse patient populations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。